2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(furan-2-yl)methyl]acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine acetamide class, characterized by a fused pyrazole-pyrazine core. The structure includes a 1,3-benzodioxole substituent at position 2 and a furan-2-ylmethyl group attached to the acetamide nitrogen.
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c25-19(21-10-14-2-1-7-27-14)11-23-5-6-24-16(20(23)26)9-15(22-24)13-3-4-17-18(8-13)29-12-28-17/h1-9H,10-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJTYQLVORHCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(furan-2-yl)methyl]acetamide involves several steps. The starting materials typically include 2H-1,3-benzodioxole and pyrazolo[1,5-a]pyrazine derivatives. The synthetic route may involve the following steps:
Formation of the benzodioxole derivative: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.
Synthesis of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the benzodioxole and pyrazolo[1,5-a]pyrazine units: This is typically done using a coupling reagent such as EDCI or DCC in the presence of a base.
Introduction of the furan-2-ylmethyl group: This can be achieved through a nucleophilic substitution reaction using furan-2-ylmethylamine.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound 2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, synthesizing relevant data and insights from diverse sources.
Key Structural Features
| Feature | Description |
|---|---|
| Benzodioxole | Known for its antioxidant properties. |
| Pyrazolo[1,5-a]pyrazine | Exhibits potential anti-cancer activity. |
| Furan Group | Associated with various biological activities including anti-inflammatory effects. |
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its diverse biological activities:
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrazines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, research has demonstrated that compounds with similar structures have shown effectiveness against breast cancer cell lines .
- Antimicrobial Properties : The presence of both furan and pyrazole rings suggests potential antibacterial and antifungal activities. Studies have reported that compounds featuring these moieties exhibit significant antimicrobial effects against various pathogens .
Anti-inflammatory and Analgesic Effects
Research indicates that the compound may possess anti-inflammatory properties by modulating inflammatory pathways:
- Mechanism of Action : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response .
- Case Studies : Clinical studies have highlighted its potential in treating inflammatory diseases such as rheumatoid arthritis, where it may reduce pain and swelling effectively .
Neuroprotective Effects
Emerging evidence suggests that this compound could have neuroprotective properties:
- Oxidative Stress Reduction : The antioxidant capabilities of the benzodioxole component may protect neuronal cells from oxidative damage, which is a contributing factor in neurodegenerative diseases .
- Cognitive Function Improvement : Some studies have indicated that similar compounds enhance cognitive functions in animal models by improving synaptic plasticity .
Synthesis of the Compound
The synthesis involves several steps starting from commercially available precursors:
- Formation of Pyrazolo[1,5-a]pyrazine : This is typically achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of Benzodioxole Moiety : This step often involves electrophilic aromatic substitution reactions.
- Final Coupling with Furan Derivative : The last step involves coupling reactions to form the acetamide linkage with the furan substituent.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Hydrazine derivatives |
| 2 | Electrophilic Substitution | Benzodioxole precursors |
| 3 | Coupling | Furan derivatives |
Mechanism of Action
The mechanism of action of 2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in the substituents on the acetamide nitrogen and the pyrazolo-pyrazine core. Below is a detailed comparison based on substituent variations, molecular properties, and hypothetical pharmacological implications.
Structural and Molecular Comparisons
Pharmacological Implications
Target Compound : The furan-2-ylmethyl group may enhance solubility compared to purely aromatic substituents (e.g., phenyl groups) but could increase susceptibility to metabolic oxidation, reducing bioavailability .
Fluorinated Analog : The 3-fluoro-4-methylphenyl group introduces lipophilicity and metabolic stability, typical of halogenated aromatics. Fluorine’s electron-withdrawing effect may strengthen target binding.
Dimethylphenyl Analog : The 2,3-dimethylphenyl group introduces steric hindrance, which might limit interaction with deep binding pockets but improve resistance to enzymatic degradation.
Biological Activity
The compound 2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(furan-2-yl)methyl]acetamide is a member of the pyrazole class of compounds, which are known for their diverse biological activities. This specific compound exhibits potential in various pharmacological applications, including antitumor, anti-inflammatory, and antibacterial activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 422.4 g/mol . The structure includes a benzodioxole ring and a pyrazolo[1,5-a]pyrazine core, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O5 |
| Molecular Weight | 422.4 g/mol |
| CAS Number | 941955-90-4 |
Antitumor Activity
Recent studies highlight the antitumor potential of pyrazole derivatives. For instance, compounds similar to the one in focus have shown significant inhibitory effects on various cancer cell lines. Research indicates that these compounds can inhibit key pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways .
In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, pyrazole derivatives demonstrated cytotoxic effects when used alone and in combination with doxorubicin, suggesting a possible synergistic effect that enhances their therapeutic efficacy against resistant cancer types .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's structure allows it to modulate inflammatory pathways effectively. Studies have shown that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammation .
Antibacterial Activity
The antibacterial properties of pyrazoles have been documented extensively. Compounds similar to our target have exhibited activity against both Gram-positive and Gram-negative bacteria. In particular, they have been tested against strains like Escherichia coli and Staphylococcus aureus, showing promising results at low concentrations .
Case Study 1: Antitumor Efficacy
A series of pyrazole derivatives were synthesized and evaluated for their antitumor activity against breast cancer cell lines. Among these, one derivative showed over 70% inhibition of cell proliferation at concentrations as low as 10 µM . This study underscores the potential of pyrazole compounds in cancer therapy and highlights the importance of structural modifications to enhance efficacy.
Case Study 2: Anti-inflammatory Mechanism
In a controlled study on inflammatory response modulation, a pyrazole derivative was administered to mice subjected to induced inflammation. Results indicated a significant reduction in swelling and pain compared to control groups treated with standard anti-inflammatory drugs. This suggests that the compound could serve as an alternative therapeutic agent in managing inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and purifying 2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(furan-2-yl)methyl]acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of pyrazole precursors with benzodioxole derivatives, followed by coupling with furan-containing acetamide groups. Purification requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol. Purity is verified via HPLC (>95%) and characterized using -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, single-crystal analysis (e.g., Mo-Kα radiation, 173 K) provides bond lengths, angles, and torsion angles, ensuring the pyrazolo-pyrazine core and benzodioxole/furan substituents are correctly oriented. NMR (e.g., -NMR in DMSO-d6) corroborates proton environments, while IR spectroscopy confirms functional groups like the carbonyl (C=O) at ~1680 cm .
Advanced Research Questions
Q. What experimental strategies are employed to investigate the mechanism of action of this compound in biological systems?
- Methodological Answer : Mechanistic studies combine in silico and in vitro approaches. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or oxidoreductases), while surface plasmon resonance (SPR) quantifies binding kinetics. In vitro enzyme inhibition assays (e.g., IC determination using fluorogenic substrates) validate target modulation. For antioxidant activity, DPPH radical scavenging and lipid peroxidation assays are standard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
